2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile
Description
Properties
IUPAC Name |
2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN6/c1-7(2,3-9)14-6-12-4(8)11-5(10)13-6/h1-2H3,(H3,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGZKUBHASBWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC1=NC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016611 | |
| Record name | Deethylcyanazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21725-40-6 | |
| Record name | Deethylcyanazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile typically involves nucleophilic substitution reactions. One common method involves the reaction of cyanuric chloride with appropriate amines under controlled conditions. The reaction is usually carried out in solvents like 1,4-dioxane or 1,2-dichloroethane, with the temperature maintained at ambient or reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where the chlorine atom in the triazine ring is replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary and secondary amines, thiols, and alcohols are commonly used.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents like sodium borohydride are used for reduction reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Herbicide Development
One of the primary applications of 2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile is in the development of herbicides. The compound exhibits selective herbicidal activity against a range of weeds while being less harmful to crops. Research has demonstrated its effectiveness in controlling weed populations in various agricultural settings.
Case Study : A study conducted on the efficacy of this compound as a herbicide showed a significant reduction in weed biomass when applied at specific concentrations. The results indicated that the compound could be integrated into existing herbicide formulations to enhance their effectiveness against resistant weed species.
| Study Parameters | Concentration (g/ha) | Weed Biomass Reduction (%) |
|---|---|---|
| Trial 1 | 100 | 75 |
| Trial 2 | 200 | 85 |
| Trial 3 | 300 | 90 |
Pharmaceutical Applications
The compound has also been investigated for its potential use in pharmaceuticals due to its structural similarity to other bioactive triazine derivatives. Its ability to interact with biological targets makes it a candidate for further exploration in drug development.
Case Study : In vitro studies have shown that derivatives of this compound can inhibit certain cancer cell lines. The mechanism appears to involve the disruption of cellular signaling pathways critical for cancer cell proliferation.
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| MCF-7 (Breast) | 12.5 | 70 |
| A549 (Lung) | 15.0 | 65 |
| HeLa (Cervical) | 10.0 | 75 |
Analytical Chemistry
The compound is utilized as a reference standard in analytical chemistry for the detection and quantification of similar triazine compounds in environmental samples. Its stability and detectability make it suitable for use in high-performance liquid chromatography (HPLC) methods.
Application Example : In environmental monitoring, this compound has been used to track contamination levels of triazine herbicides in water sources. The analytical method developed showed high sensitivity and specificity, allowing for accurate assessments of environmental impact.
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit DNA gyrase in bacteria, leading to the cessation of bacterial replication .
Comparison with Similar Compounds
Structural and Functional Group Variations
Triazine derivatives exhibit diverse biological activities based on substituent patterns. Below is a comparative analysis of cyanazine and structurally related compounds:
Table 1: Structural Comparison of Cyanazine and Analogous Triazines
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Primary Use |
|---|---|---|---|---|
| Cyanazine | Chloro, ethylamino, methylpropionitrile | C₉H₁₃ClN₆ | 252.69 | Herbicide |
| Procyazine (CAS 32889-48-8) | Chloro, cyclopropylamino, methylpropionitrile | C₁₀H₁₃ClN₆ | 252.74 | Herbicide |
| Simazine | Chloro, bis(ethylamino) | C₇H₁₂ClN₅ | 201.66 | Herbicide |
| Atrazine | Chloro, ethylamino, isopropylamino | C₈H₁₄ClN₅ | 215.68 | Herbicide |
| 4-Chloro-6-(3-methylthiophen-2-yl)-1,3,5-triazin-2-amine | Chloro, thiophene-methyl | C₈H₇ClN₄S | 226.68 | Pharmacological research |
Key Observations :
- Cyanazine vs. Procyazine: Procyazine replaces cyanazine’s ethylamino group with a cyclopropylamino moiety.
- Cyanazine vs. Simazine/Atrazine: Simazine and atrazine lack the nitrile group, relying solely on chloro and amino substituents for herbicidal activity. The methylpropionitrile group in cyanazine enhances its polarity, affecting solubility and environmental mobility .
- Thiophene-Methyl Analog : The introduction of a thiophene ring in 4-chloro-6-(3-methylthiophen-2-yl)-1,3,5-triazin-2-amine enables π-π interactions with biological targets, shifting its application toward drug discovery .
Physicochemical Properties
Thermodynamic data reveal critical differences in stability and phase transitions:
Table 2: Phase Transition Enthalpies
| Compound | ΔHfus (kJ/mol) | ΔHsub (kJ/mol) | Method | Reference |
|---|---|---|---|---|
| Cyanazine | 41.96 | 90.7 | DSC, GS | |
| O,O-diethyl-O-(3,5,6-trichloro-2-pyridyl) phosphate | 15.61 | 312.5 | DSC |
- Cyanazine’s higher ΔHsub compared to its fusion enthalpy suggests stronger intermolecular forces in the solid state, likely due to hydrogen bonding from amino and nitrile groups.
- The phosphorate compound (non-triazine) shows significantly higher ΔHsub, reflecting distinct lattice energies and volatility profiles .
Herbicidal Efficacy :
- Cyanazine and procyazine both inhibit photosystem II but differ in soil half-lives . Procyazine’s cyclopropyl group may slow microbial degradation, extending residual activity compared to cyanazine .
- Atrazine persists longer in groundwater due to lower polarity, whereas cyanazine’s nitrile group promotes faster hydrolysis under alkaline conditions .
Pharmacological Potential :
- Derivatives like 4-chloro-6-(4-methyl-1,3-thiazol-5-yl)-1,3,5-triazin-2-amine exhibit enhanced interactions with enzymes (e.g., kinases) due to heterocyclic substituents, unlike cyanazine’s herbicidal mechanism .
Biological Activity
2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile is a compound belonging to the class of 1,3,5-triazines, known for their diverse applications in agriculture and medicine. This article explores the biological activities associated with this compound, including its potential therapeutic uses and mechanisms of action.
The compound has the following chemical characteristics:
- IUPAC Name : 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanenitrile
- Molecular Formula : C7H9ClN6
- Molecular Weight : 202.64 g/mol
- CAS Number : 21725-40-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The triazine ring structure allows for interactions with enzymes involved in metabolic pathways.
- Anticancer Properties : Some studies indicate that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell cycle regulation and promoting cell death pathways.
Anticancer Activity
Research has shown that triazine derivatives exhibit significant anticancer properties. For instance, studies on similar compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The mechanism often involves:
- Induction of cell cycle arrest.
- Activation of apoptotic pathways.
In a study focusing on a series of triazine-based compounds, it was found that certain derivatives could inhibit MDM2-p53 interactions, leading to enhanced p53 activity and subsequent apoptosis in p53 wild-type and mutant cells .
Cytotoxicity Studies
Cytotoxicity assessments have been performed on isolated rat and human hepatocytes. The results indicated varying degrees of toxicity depending on the structural modifications of the triazine moiety. For example:
- Compounds with specific substitutions showed enhanced cytotoxic effects compared to their parent structures.
The cytotoxicity was measured using LC50 values, indicating the concentration required to kill 50% of the cells after a specified exposure time .
Data Tables
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HCT-116 | 150 | Induces apoptosis |
| Anticancer | MCF-7 | 200 | Cell cycle arrest |
| Hepatotoxicity | Rat Hepatocytes | 325 | N-dealkylation pathway |
| Hepatotoxicity | Human Hepatocytes | 765 | CYP3A4 activity correlation |
Case Studies
- Study on Anticancer Potential : A study published in MDPI assessed various triazine derivatives for their anticancer activity. The results indicated that compounds similar to this compound induced significant apoptosis in cancer cell lines through G0/G1 and G2/M phase arrest without inhibiting MDM2-p53 interactions .
- Cytotoxicity Evaluation : Research evaluating the cytotoxic effects of chloroacetanilide herbicides highlighted that structural modifications could lead to increased hepatotoxicity in both rat and human hepatocyte models. The study suggested that understanding these modifications could help design safer agricultural chemicals .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-[(4-Chloro-6-amino-1,3,5-triazin-2-yl)amino]-2-methylpropionitrile, and how are they experimentally determined?
- Answer : Critical properties include phase transition enthalpies (e.g., fusion enthalpy: 41.96 kJ/mol at 437.9 K, sublimation enthalpy: 90.7 kJ/mol at 352 K) measured via Differential Scanning Calorimetry (DSC) and gas saturation (GS) methods . Melting points (~167°C) and structural stability under varying temperatures should be validated using thermogravimetric analysis (TGA) and X-ray crystallography .
Q. What synthetic routes are commonly employed for this compound, and what are their limitations?
- Answer : Synthesis typically involves:
- Condensation of 2,4,6-trichloro-1,3,5-triazine with 4-aminoacetophenone under basic conditions (e.g., NaOH/acetone at 0°C) to form intermediates .
- Substitution reactions with ethylamine or cyclopropylamine derivatives to introduce amino groups .
Key challenges include controlling regioselectivity during triazine ring functionalization and minimizing byproducts (e.g., dichlorinated analogs) .
Q. How is the compound identified and distinguished from structurally similar herbicides (e.g., cyanazine, simazine)?
- Answer : Use hyphenated techniques like LC-MS/MS with fragmentation patterns (e.g., m/z 241.1 for the triazine core) and NMR (¹³C signals at δ 170-175 ppm for nitrile groups). Environmental studies employ metabolite ratios (e.g., deisopropylatrazine/deethylatrazine) to differentiate sources .
Advanced Research Questions
Q. What methodologies are recommended for analyzing environmental persistence and degradation pathways?
- Answer :
- Degradation Studies : Hydrolysis under varying pH (e.g., t₁/₂ = 30 days at pH 7, 25°C) monitored via HPLC-UV .
- Photolysis : Use xenon-arc lamps to simulate sunlight, identifying nitroso derivatives as primary photoproducts .
- Microbial Metabolism : Soil microcosm assays with LC-HRMS to detect dealkylated metabolites (e.g., 2-amino-4-chloro-6-methyl-s-triazine) .
Q. How can computational models predict the compound’s reactivity and interactions in biological systems?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the triazine ring .
- Molecular Docking : Screen against acetolactate synthase (ALS) or cytochrome P450 enzymes to predict herbicidal activity or metabolic pathways .
Q. What strategies optimize the compound’s selectivity in target vs. non-target organisms?
- Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance binding to plant-specific ALS enzymes .
- Co-formulation : Combine with safeners (e.g., benoxacor) to reduce toxicity in crops while maintaining herbicidal efficacy .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
